molecular formula C10H14NO6- B14228435 1,4-Bis(methoxycarbonyl)piperidine-4-carboxylate CAS No. 774234-23-0

1,4-Bis(methoxycarbonyl)piperidine-4-carboxylate

Cat. No.: B14228435
CAS No.: 774234-23-0
M. Wt: 244.22 g/mol
InChI Key: ONEUVFLJOHBZRD-UHFFFAOYSA-M
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Description

1,4-Bis(methoxycarbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two methoxycarbonyl groups attached to the piperidine ring. It is widely used in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(methoxycarbonyl)piperidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(methoxycarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield piperidine-4-carboxylic acid derivatives, while reduction can produce piperidine-4-methanol derivatives.

Scientific Research Applications

1,4-Bis(methoxycarbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(methoxycarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .

Comparison with Similar Compounds

1,4-Bis(methoxycarbonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

774234-23-0

Molecular Formula

C10H14NO6-

Molecular Weight

244.22 g/mol

IUPAC Name

1,4-bis(methoxycarbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H15NO6/c1-16-8(14)10(7(12)13)3-5-11(6-4-10)9(15)17-2/h3-6H2,1-2H3,(H,12,13)/p-1

InChI Key

ONEUVFLJOHBZRD-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1(CCN(CC1)C(=O)OC)C(=O)[O-]

Origin of Product

United States

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